![molecular formula C21H17N3O3S B2610463 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide CAS No. 896363-95-4](/img/structure/B2610463.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are characterized by a benzene ring fused to an imidazole ring . These compounds are known to exhibit a variety of pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications at various positions of the molecule can yield a number of active drugs .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques like X-ray crystal structure analysis . This can provide information about the planarity of the molecule, the presence of hydrogen bonds, and other structural details .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can be used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques like NMR spectroscopy , which can provide information about the chemical shifts of various protons in the molecule .Scientific Research Applications
Synthesis and Characterization
Benzimidazole derivatives, including those similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide, have been extensively studied for their synthesis and electrophysiological properties. For instance, Morgan et al. (1990) synthesized a series of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing that these compounds exhibit potent electrophysiological activity, comparable to sematilide, a class III antiarrhythmic agent. This highlights the potential of benzimidazole derivatives in developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial Activity
The benzimidazole core structure has been expanded to produce compounds with significant activity against various pathogens. Carcanague et al. (2002) developed a set of benzimidazole derivatives that showed potent and selective activities against the gastric pathogen Helicobacter pylori, illustrating the potential of these compounds in treating bacterial infections (Carcanague et al., 2002).
Antioxidant Activity
Research by Saini et al. (2016) on 2-methyl benzimidazole and related compounds demonstrated antioxidant activity, which is crucial for medicinal chemistry, as oxidative stress is a contributing factor in various chronic diseases. This study provides insight into the potential therapeutic applications of benzimidazole derivatives as antioxidants (Saini et al., 2016).
Catalysis and Synthetic Applications
The versatility of benzimidazole derivatives extends to their use in synthetic chemistry. Alla et al. (2013) described an iodobenzene-catalyzed C-H amination of N-substituted amidines to produce 1,2-disubstituted benzimidazoles, showcasing the utility of benzimidazole derivatives in facilitating complex organic transformations (Alla et al., 2013).
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could have implications for the treatment of type-2 diabetes .
Future Directions
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPYAARSMIMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)
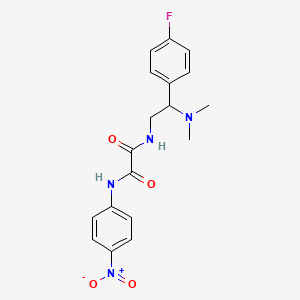
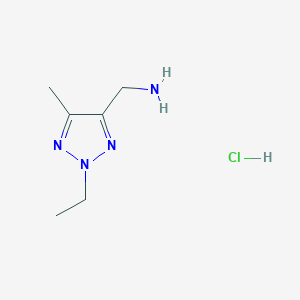
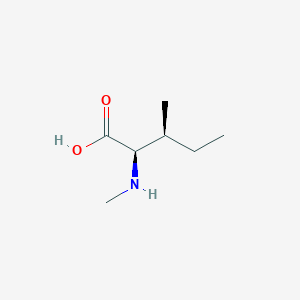
![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)
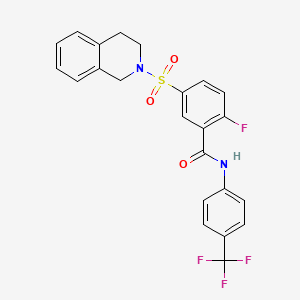
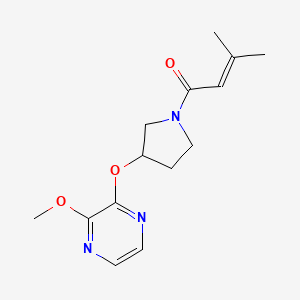

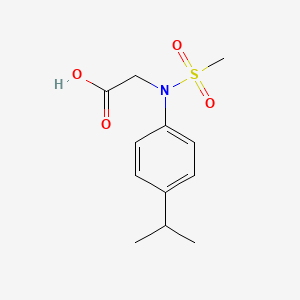

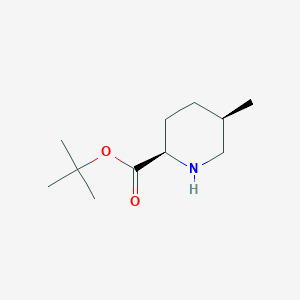
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)
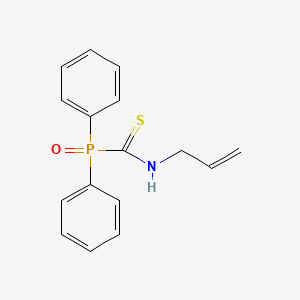
![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)
